N'-tert-butyl-N-nitroguanidine

Catalog No.
S2709349
CAS No.
110499-10-0
M.F
C5H12N4O2
M. Wt
160.177
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-tert-butyl-N-nitroguanidine

CAS Number

110499-10-0

Product Name

N'-tert-butyl-N-nitroguanidine

IUPAC Name

2-tert-butyl-1-nitroguanidine

Molecular Formula

C5H12N4O2

Molecular Weight

160.177

InChI

InChI=1S/C5H12N4O2/c1-5(2,3)7-4(6)8-9(10)11/h1-3H3,(H3,6,7,8)

InChI Key

RFCRYSVMXFATCK-UHFFFAOYSA-N

SMILES

CC(C)(C)N=C(N)N[N+](=O)[O-]

Solubility

not available

Mutagenicity Testing

NBTG has been used as a mutagenic agent in various studies. Mutagens are substances that can induce changes in an organism's genetic material, potentially leading to mutations. NBTG's ability to cause mutations has been demonstrated in bacterial and mammalian cell lines.

Source

Studies on Carcinogenesis

Some research has investigated the potential carcinogenic (cancer-causing) properties of NBTG. However, the results remain inconclusive, with studies showing mixed evidence for its carcinogenicity in different animal models.

Potential Applications in Medicine

Limited research has explored the potential therapeutic applications of NBTG. Some studies have investigated its antitumor properties, but further research is needed to determine its efficacy and safety in this context.

Source

N'-tert-butyl-N-nitroguanidine is a nitroguanidine derivative characterized by the presence of a tert-butyl group at the N' position and a nitro group at the nitrogen atom adjacent to the guanidine moiety. This compound is part of a larger class of nitroguanidines, which are known for their energetic properties and potential applications in various fields, including explosives and pharmaceuticals. The molecular formula for N'-tert-butyl-N-nitroguanidine is C₇H₁₄N₄O₂, and its structure features a guanidine core with specific substitutions that influence its reactivity and biological activity.

Typical of nitro compounds and guanidines. Key reactions include:

  • Aminolysis: The compound can react with amines, leading to the formation of N-substituted derivatives while liberating ammonia .
  • Reduction: Under reducing conditions, N'-tert-butyl-N-nitroguanidine can be converted into its corresponding amine derivatives .
  • Nitration: It can undergo nitration to yield dinitro derivatives, which may exhibit enhanced energetic properties .

N'-tert-butyl-N-nitroguanidine has shown notable biological activity, particularly in relation to its potential as a mutagen. Studies indicate that nitroguanidine derivatives can induce mutations in various biological systems, possibly through the formation of reactive intermediates that interact with DNA . The compound's structural characteristics may contribute to its ability to form nitrosamines, which are known carcinogens .

Several synthesis methods have been developed for N'-tert-butyl-N-nitroguanidine:

  • Direct Nitration: Starting from tert-butylguanidine, nitration can be performed using nitrating agents such as nitric acid or tert-butyl nitrite under controlled conditions to yield N'-tert-butyl-N-nitroguanidine .
  • Aminolysis Reactions: The reaction of nitroguanidine with tert-butylamine can also yield this compound through aminolysis, where the amine displaces another functional group .
  • Carbodiimide Chemistry: A more recent method involves using N-alkyl-N'-trimethylsilylcarbodiimides as intermediates that react with nitrating agents to produce N'-tert-butyl-N-nitroguanidine .

N'-tert-butyl-N-nitroguanidine finds applications in various domains:

  • Explosives: Due to its energetic properties, it is studied for use in propellants and explosives.
  • Pharmaceuticals: Its mutagenic properties are explored in cancer research, particularly in studying mechanisms of DNA damage and repair.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of other nitrogen-containing compounds.

Interaction studies involving N'-tert-butyl-N-nitroguanidine focus on its reactivity with biological macromolecules. The compound has been shown to interact with proteins and nucleic acids, leading to covalent modifications that may result in mutagenesis. These interactions highlight the potential risks associated with exposure to nitroguanidines and their derivatives in pharmaceutical formulations and environmental contexts .

N'-tert-butyl-N-nitroguanidine shares structural similarities with several other compounds within the nitroguanidine family. Here are some comparable compounds:

Compound NameKey FeaturesUnique Aspects
N'-methyl-N-nitroguanidineMethyl group substitution at N' positionMore potent mutagen than tert-butyl derivative
N,N'-dinitroguanidineTwo nitro groups attached to guanidineHigher explosive potential
N-methyl-N'-nitroso-N-nitrosoguanidineContains both nitroso and nitro groupsKnown for strong carcinogenic effects
N-ethyl-N'-nitroguanidineEthyl group substitutionDifferent reactivity profile compared to tert-butyl

N'-tert-butyl-N-nitroguanidine is unique due to its specific combination of a tert-butyl group and a single nitro group, which influences both its chemical reactivity and biological activity differently from other derivatives.

This compound exemplifies the diversity within the nitroguanidine class, highlighting how small structural changes can lead to significant variations in properties and applications.

XLogP3

0.2

Dates

Modify: 2024-04-14

Explore Compound Types